molecular formula C8H13NO B082982 N,N,5-Trimethylfurfurylamine CAS No. 14496-35-6

N,N,5-Trimethylfurfurylamine

Cat. No. B082982
CAS RN: 14496-35-6
M. Wt: 139.19 g/mol
InChI Key: IYULRWBZWXMBGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trimethylamine derivatives can involve multicomponent reactions, utilizing ammonia, carbon dioxide, and molecular hydrogen with a homogeneous ruthenium catalyst, achieving high selectivity and conversion rates in organic solvents (Beydoun et al., 2016). Such methods highlight the versatility and efficiency of producing trimethylamine compounds, possibly applicable to N,N,5-Trimethylfurfurylamine synthesis.

Molecular Structure Analysis

Studies on similar compounds, such as trimethylamine–borane, reveal detailed molecular structure insights through electron diffraction and spectroscopy, determining bond lengths and angles with high precision (Iijima et al., 1984). This type of structural analysis is crucial for understanding the spatial arrangement and potential reactivity of N,N,5-Trimethylfurfurylamine.

Chemical Reactions and Properties

The counteraction of urea by trimethylamine N-oxide, demonstrating direct interaction and stabilization effects, illustrates the complex chemical behavior and interactions of trimethylamine derivatives (Meersman et al., 2009). Such properties may influence the reactivity and applications of N,N,5-Trimethylfurfurylamine in various chemical environments.

Physical Properties Analysis

Trimethylamine derivatives' physical properties, such as solubility and thermal stability, are influenced by their molecular structure. The direct polycondensation reactions involving trimellitylimido derivatives, for instance, yield products with high thermal stability and inherent viscosities, indicating the potential physical robustness of N,N,5-Trimethylfurfurylamine (Mallakpour et al., 2000).

Chemical Properties Analysis

The reactivity of trimethylamine derivatives with various substrates, including their role in biochemical processes and interactions with biological molecules, has been extensively studied. For example, the impact of trimethylamine N-oxide on protein stability and its role as a biomarker in health and disease provides insight into the complex chemical and biological properties of trimethylamine compounds (Zeisel & Warrier, 2017; Chhibber-Goel et al., 2017). These properties may reflect the chemical behavior of N,N,5-Trimethylfurfurylamine in biological systems and its potential applications.

Scientific Research Applications

  • Agriculture : Nanotechnology has enhanced the delivery of fertilizers, pesticides, herbicides, and plant growth regulators with the help of nanoscale carriers. “N,N,5-Trimethylfurfurylamine” could potentially be used in these nanoscale carriers. Other applications in the agricultural sector include fabricated xylem vessels, clay nanotubes, photocatalysis, wastewater treatment, nanobarcode technique, and different types of biosensors .

  • Food Industry : Nanoemulsions have potential application in the food industry for the delivery of nutraceuticals, coloring and flavoring agents, and antimicrobials. The nanoemulsion formulations of active ingredients, potentially including “N,N,5-Trimethylfurfurylamine”, can be used for developing biodegradable coating and packaging films to enhance the quality, functional properties, nutritional value, and shelf life of foods .

  • Cosmetics : Nanomaterials have been extensively explored as ingredients in cosmetic products. “N,N,5-Trimethylfurfurylamine” could potentially be used in the formulation of cosmetics employing biobased feedstocks, highlighting the evolving landscape of cosmetic science and the integration of sustainable practices .

  • Textile Industry : The textile industry uses a wide range of chemicals in its processing stages, from the removal of impurities from fibers to providing the final touch to the fabric . “N,N,5-Trimethylfurfurylamine” could potentially be used in these processes. Moreover, nanofibers and nanocomposites, which can be created using various processes such as electrospinning, force spinning, self-assembly, island-in-sea, and melt blowing, have found applications in the textile industry . “N,N,5-Trimethylfurfurylamine” could potentially be used in the formulation of these nanomaterials.

  • Electronics : Similarly, while specific applications of “N,N,5-Trimethylfurfurylamine” in the electronics industry are not readily available, chemical compounds are often used in the production of electronic devices. For instance, they can be used in the fabrication of semiconductors, conductive polymers, and other materials used in electronic devices.

Safety And Hazards

“N,N,5-Trimethylfurfurylamine” is classified as a dangerous substance. It can cause severe skin burns and eye damage, and it is also a flammable liquid and vapour . Safety precautions include keeping away from heat, sparks, open flames, and other ignition sources, wearing protective gloves, clothing, and eye/face protection, and taking measures to prevent the build-up of electrostatic charge .

properties

IUPAC Name

N,N-dimethyl-1-(5-methylfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7-4-5-8(10-7)6-9(2)3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYULRWBZWXMBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162850
Record name 2-N,N-Dimethylaminomethyl-5-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,5-Trimethylfurfurylamine

CAS RN

14496-35-6
Record name 2-N,N-Dimethylaminomethyl-5-methylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014496356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-N,N-Dimethylaminomethyl-5-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,5-Trimethylfurfurylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DE Latch, BL Stender, JL Packer… - … science & technology, 2003 - ACS Publications
The photochemical fates of the histamine H 2 -receptor antagonists cimetidine and ranitidine were studied. Each of the two environmentally relevant pharmaceuticals displayed high …
Number of citations: 328 pubs.acs.org
D Jeon, J Kim, J Shin, ZR Hidayat, S Na… - Journal of Hazardous …, 2016 - Elsevier
Ranitidine can produce high yields of N-nitrosodimethylamine (NDMA) upon chloramination and its presence in water resources is a concern for water utilities using chloramine …
Number of citations: 41 www.sciencedirect.com
JF Stubbins, PM Hudgins, DC Murphy… - Journal of …, 1972 - Elsevier
Additional compounds were prepared and evaluated for antimuscarinic activity as a test of Ariën' dual receptor site theory. Consideration of the theory led to the conclusion that if an …
Number of citations: 6 www.sciencedirect.com
DE Latch - 2005 - search.proquest.com
The aqueous photochemical fates of three pharmaceuticals and personal care products (PPCPs), cimetidine, ranitidine, and triclosan were examined, as was the microheterogeneous …
Number of citations: 2 search.proquest.com

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